- Reduction by dissolving metals. VI. Some applications in synthesis, Journal of the Chemical Society, 1949, 2531, 2531-6
Cas no 89-81-6 (Piperitone)
Piperitone structure
Product Name:Piperitone
CAS No:89-81-6
MF:C10H16O
MW:152.233443260193
MDL:MFCD00045532
CID:723429
PubChem ID:6987
Update Time:2024-03-01
Piperitone Chemical and Physical Properties
Names and Identifiers
-
- PIPERITONE
- PIPERITONE(SG)
- ALPHA-PIPERITONE
- 3-Carvomenthenone
- 1-P-MENTHEN-3-ONE
- P-MENTH-1-EN-3-ONE
- PIPERITONE WITH GC
- p-Mentha-1-ene-3-one
- Piperitone (mixture of enantiomers, predominantly (R)-(-)-form)
- 1-Methyl-4-isopropyl-1-cyclohexen-3-one
- 2-Cyclohexen-1-one,3-methyl-6-(1-methylethyl)-
- Piperiton
- PIPERITONE(AS)
- 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one
- 3-methyl-6-isopropylcyclohex-2-en-1-one
- 6-isopropyl-3-methyl-2-cyclohexen-1-one
- 6-isopropyl-3-methylcyclohex-2-en-1-one
- cinchonidine
- PIPERTONE
- 6-Isopropyl-3-methyl-2-cyclohexen-1-one (mixture of enantiomers, predominantly (R)-(-)-form)
- p-Menth-1-en-3-one (mixture of enantiomers, predominantly (R)-(-)-form)
- DL-Piperitone
- 6-Isopropyl-3-methylcyclohex-2-enone
- 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-
- 3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one
- YSTPAHQEHQSRJD-UHFFFAOYSA-N
- 2-Cyclohexen-1-one,3-methyl-6-(1-methylethyl)-, (6S)-
- Iso
- 3-Methyl-6-(1-methylethyl)-2-cyclohexen-1-one (ACI)
- p-Menth-1-en-3-one (7CI, 8CI)
- (±)-Piperitone
- 3-Methyl-6-isopropyl-2-cyclohexen-1-one
- 3-Methyl-6-propan-2-ylcyclohex-2-en-1-one
- 4-Isopropyl-1-methyl-1-cyclohexen-3-one
- NSC 251528
- 4573-50-6
- (S)-3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one
- 6091-50-5
- p-Menth 1-ene 3-one
- (S)-piperitone
- (+)-Piperitone
- (-)-Piperitone
- 89-81-6
- d-Piperitone
- Piperitone
-
- MDL: MFCD00045532
- Inchi: 1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3
- InChI Key: YSTPAHQEHQSRJD-UHFFFAOYSA-N
- SMILES: O=C1C(C(C)C)CCC(C)=C1
- BRN: 1907772
Computed Properties
- Exact Mass: 152.12000
- Monoisotopic Mass: 152.120115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 8
- XLogP3: 2.2
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Colorless to light yellow liquid with pungent mint fragrance.
- Density: 0,93 g/cm3
- Melting Point: -29°C(lit.)
- Boiling Point: 235°C(lit.)
- Flash Point: 90.9±9.8 °C
- Refractive Index: -60 ° (C=4, benzene)
- PSA: 17.07000
- LogP: 2.56780
- Merck: 7473
- Solubility: It is almost insoluble in water and soluble in organic solvents such as ethanol.
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
Piperitone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H227-H303-H315
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P312-P370+P378-P403+P235-P501
- Safety Instruction: S23
- RTECS:OT0257000
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Piperitone Customs Data
- HS CODE:2914299000
- Customs Data:
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Piperitone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8256-5 mg |
piperitone |
89-81-6 | 5mg |
¥287.00 | 2022-04-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 79899-10MG |
Piperitone |
89-81-6 | 10mg |
¥1135.7 | 2024-12-30 | ||
| abcr | AB167880-25 g |
Piperitone, 95% (mixture of enatiomers); . |
89-81-6 | 95% | 25 g |
€63.00 | 2023-07-20 | |
| abcr | AB167880-100 g |
Piperitone, 95% (mixture of enatiomers); . |
89-81-6 | 95% | 100 g |
€136.50 | 2023-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P95231-1g |
Piperitone |
89-81-6 | 1g |
¥2848.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P95231-100mg |
Piperitone |
89-81-6 | 100mg |
¥598.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P95230-100g |
Piperitone |
89-81-6 | 100g |
¥558.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P95230-25g |
Piperitone |
89-81-6 | 25g |
¥228.0 | 2021-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P832680-25ml |
PIPERITONE |
89-81-6 | AR | 25ml |
318.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82627-100MG |
Piperitone |
89-81-6 | 100mg |
¥2903.4 | 2023-09-09 |
Piperitone Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Production Method 2
Reaction Conditions
Reference
- Conversion of plinols into piperitone, Chemistry & Industry (London, 1988, (24), 787-8
Production Method 3
Reaction Conditions
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 0 °C; 2 h, rt
1.2 Solvents: Water
1.2 Solvents: Water
Reference
- α'-Hydroxy-α,β-unsaturated tosylhydrazones: preparation and use as intermediates for carbonyl and enone transpositions, Synthetic Communications, 2002, 32(19), 2937-2950
Production Method 4
Reaction Conditions
1.1 Reagents: Zinc bromide Solvents: Diethyl ether ; 0 °C; 30 min, 0 °C
1.2 Catalysts: Copper(II) acetylacetonate Solvents: Diethyl ether ; 14 h, rt
1.2 Catalysts: Copper(II) acetylacetonate Solvents: Diethyl ether ; 14 h, rt
Reference
- Catalytic cross-coupling of alkylzinc halides with α-chloro ketones, Journal of the American Chemical Society, 2004, 126(33), 10240-10241
Production Method 5
Reaction Conditions
1.1 Reagents: Sulfuric acid , Sodium dichromate dihydrate Solvents: Diethyl ether , Water
Reference
- Rearrangements in the formation of some π-allylpalladium compounds, Journal of the Chemical Society [Section] C: Organic, 1970, (13), 1788-9
Production Method 6
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ; 1 h, rt
1.2 Reagents: Oxygen , Rose Bengal Solvents: Ethanol ; 10 d, rt
1.3 Reagents: Sodium sulfite Solvents: Water ; 0 °C; overnight, rt
1.4 Reagents: Chromium trioxide , Sulfuric acid Solvents: Acetone ; 2 h, rt
1.2 Reagents: Oxygen , Rose Bengal Solvents: Ethanol ; 10 d, rt
1.3 Reagents: Sodium sulfite Solvents: Water ; 0 °C; overnight, rt
1.4 Reagents: Chromium trioxide , Sulfuric acid Solvents: Acetone ; 2 h, rt
Reference
- Lipase-catalyzed resolution of p-menthan-3-ol monoterpenes: preparation of the enantiomer-enriched forms of menthol, isopulegol, trans- and cis-piperitol, and cis-isopiperitenol, Tetrahedron: Asymmetry, 2003, 14(21), 3313-3319
Production Method 7
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
- Improved method of obtaining piperitone, Khimiya Prirodnykh Soedinenii, 1992, 335, 335-338
Production Method 8
Reaction Conditions
1.1 Catalysts: Azobisisobutyronitrile Solvents: Benzene ; rt → reflux
1.2 Reagents: Tributylstannane ; 1.5 h, reflux
1.2 Reagents: Tributylstannane ; 1.5 h, reflux
Reference
- α,β-Unsaturated and cyclopropyl acyl radicals, and their ketene alkyl radical equivalents. Ring synthesis and tandem cyclization reactions, Organic & Biomolecular Chemistry, 2005, 3(2), 316-327
Production Method 9
Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
- β-Dicarbonyl compounds. VIII. Synthesis of piperitone and carvenone, starting with Michael adducts of β-dicarbonyl compounds, Chemische Berichte, 1949, 82, 112-16
Production Method 10
Reaction Conditions
1.1 Reagents: Lithium acetate , Lithium iodide Solvents: Acetic acid
1.2 Reagents: Potassium bicarbonate , Sodium thiosulfate Solvents: Water
1.2 Reagents: Potassium bicarbonate , Sodium thiosulfate Solvents: Water
Reference
- Synthetic elaboration of diosphenols. Part 3. Replacement of enolic oxygen by hydrogen, Journal of Organic Chemistry, 1988, 53(5), 1110-12
Production Method 11
Reaction Conditions
1.1 Reagents: Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane
Reference
- O-silylated enolates and allylsilanes in organic synthesis, 1979, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Bis[1,1′-[(4S)-[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-bis(4-methylphenyl)p… Solvents: Dichloromethane ; 18 h, 50 °C
Reference
- Highly enantio- and s-trans C=C bond selective catalytic hydrogenation of cyclic enones: alternative synthesis of (-)-menthol, Chemistry - A European Journal, 2008, 14(7), 2060-2066
Production Method 13
Piperitone Raw materials
- Isopropylmagnesium Chloride (2M in THF)
- SILANE, TRIMETHYL[[3-METHYL-6-(1-METHYLETHYL)-1-CYCLOHEXEN-1-YL]OXY]-
- 2-[[5-Methyl-2-(1-methylethyl)-1,5-cyclohexadien-1-yl]oxy]ethanol
- 3-Cyclohexene-1-carboxylic acid, 4-methyl-1-(1-methylethyl)-2-oxo-, ethyl ester
- Limonene
- 3-methyl-6-(propan-2-ylidene)cyclohex-2-en-1-one
- 2-Isopropyl-5-methylanisole
- 3-Cyclohexen-1-ol,3-methyl-6-(1-methylethyl)-,(6S)-(9CI)
- 2,6-Octadieneselenoic acid, 3,7-dimethyl-, Se-phenyl ester, (2E)-
- Carbamothioic acid, dimethyl-, O-[2-methyl-5-(1-methylethyl)-6-oxo-1-cyclohexen-1-yl] ester (9CI)
- 2,6-Heptanedione, 3-(1-methylethyl)-
- 2-Methoxy-4-methyl-1-(1-methylethyl)-1,4-cyclohexadiene
- 2-Naphthalenecarbonitrile, 6-chloro-5,6,7,8-tetrahydro-5-oxo-
Piperitone Preparation Products
Piperitone Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:89-81-6)(-)-Piperitone, ≥ 94.0%
Order Number:LE15165
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:12
Price ($):discuss personally
Email:18501500038@163.com
Piperitone Related Literature
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:89-81-6)(-)-Piperitone, ≥ 94.0%
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry